Lipoxygenase Inhibition with Polypharmacology Profile Versus NDGA Baseline
1-Oxa-7-azaspiro[4.5]decane-2,6-dione is classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, while also functioning as an antioxidant in lipid environments [1]. By comparison, the prototypical LOX inhibitor nordihydroguaiaretic acid (NDGA) displays IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) with COX selectivity at IC₅₀ = 100 µM, representing a cleaner but narrower target profile . The multi-target engagement of the spirocyclic dione may offer a differentiated polypharmacology approach for inflammatory disorders where both LOX and COX pathways contribute to pathology.
| Evidence Dimension | Enzyme inhibition profile breadth |
|---|---|
| Target Compound Data | Potent LOX inhibitor; ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, COX; antioxidant in fats/oils [1] |
| Comparator Or Baseline | NDGA: 5-LOX IC₅₀ = 200 nM; 12-LOX IC₅₀ = 30 µM; 15-LOX IC₅₀ = 30 µM; COX IC₅₀ = 100 µM |
| Quantified Difference | Target compound: broader polypharmacology (LOX + ancillary targets); NDGA: narrow, potent LOX-selective profile. Quantitative head-to-head IC₅₀ comparison not available from same study. |
| Conditions | Target: MeSH pharmacological classification [1]; NDGA: cell-free enzyme assays |
Why This Matters
Procurement of this specific scaffold enables research into multi-target LOX/COX/antioxidant mechanisms that a selective LOX inhibitor like NDGA cannot address.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: 1-Oxa-7-azaspiro[4.5]decane-2,6-dione – pharmacological classification. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed 2026). View Source
